molecular formula C20H21NO6 B5239974 dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate

dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate

Cat. No.: B5239974
M. Wt: 371.4 g/mol
InChI Key: LHWWIFXRJMOZHK-UHFFFAOYSA-N
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Description

Dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate is a chemical compound with a complex structure that includes both aromatic and aliphatic components. It is used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate typically involves the esterification of 5-aminoisophthalic acid with dimethyl sulfate, followed by the acylation of the resulting dimethyl 5-aminoisophthalate with 4-phenoxybutanoyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe for biological assays.

    Medicine: Potential use in drug development and as a pharmacological tool.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate exerts its effects involves its interaction with specific molecular targets. The phenoxybutanoyl group can interact with hydrophobic pockets in proteins, while the isophthalate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-aminoisophthalate
  • Dimethyl 5-nitroisophthalate
  • Dimethyl 5-hydroxyisophthalate

Uniqueness

Dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate is unique due to the presence of the phenoxybutanoyl group, which imparts distinct hydrophobic and electronic properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

Properties

IUPAC Name

dimethyl 5-(4-phenoxybutanoylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-25-19(23)14-11-15(20(24)26-2)13-16(12-14)21-18(22)9-6-10-27-17-7-4-3-5-8-17/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWWIFXRJMOZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CCCOC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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